({[(4-METHOXYBENZYL)AMINO]CARBONYL}AMINO)(4-METHYLPHENYL)DIOXO-LAMBDA~6~-SULFANE
Description
The exact mass of the compound N-{[(4-methoxybenzyl)amino]carbonyl}-4-methylbenzenesulfonamide is 334.09872823 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12-3-9-15(10-4-12)23(20,21)18-16(19)17-11-13-5-7-14(22-2)8-6-13/h3-10H,11H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHHOFVWXIHEJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
The compound is characterized by the following structural components:
- 4-Methoxybenzyl group : This moiety is often associated with various biological activities, including antimicrobial and anticancer properties.
- 4-Methylphenyl group : This aromatic ring can influence the lipophilicity and biological interactions of the compound.
- Dioxo-lambda-6-sulfane : The presence of sulfur in the structure may suggest potential reactivity and biological interactions.
Antimicrobial Activity
Compounds similar to those containing methoxybenzyl and methylphenyl groups have shown significant antimicrobial properties. For instance:
- A study indicated that certain derivatives exhibit moderate to high activity against various bacterial strains, suggesting that modifications in the structure can enhance efficacy against pathogens .
Anticancer Properties
Research on related compounds has demonstrated potential anticancer activities:
- Some derivatives have been evaluated for their ability to inhibit tumor growth in vitro, showing promising results against different cancer cell lines. The mechanism often involves apoptosis induction or cell cycle arrest .
Enzymatic Inhibition
Compounds with similar functional groups have been reported to possess inhibitory effects on specific enzymes:
- For example, certain derivatives showed selective inhibition of butyrylcholinesterase, which could indicate potential applications in neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of methoxybenzyl compounds for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results suggested that modifications at the benzyl position significantly enhanced antibacterial potency, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL for the most active compounds.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 10 | High |
| Compound B | 25 | Moderate |
| Compound C | 50 | Low |
Case Study 2: Anticancer Activity
Another investigation focused on a series of dioxo-sulfane derivatives, revealing their cytotoxic effects on human breast cancer cells (MCF-7). The study found that certain modifications led to an IC50 value of 15 µM, indicating significant anticancer potential.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound X | 15 | MCF-7 |
| Compound Y | 30 | MCF-7 |
| Control | >100 | MCF-7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
